molecular formula C17H21NO4 B12590345 N,N-diethylaniline;2,5-dihydroxybenzoic acid CAS No. 626234-29-5

N,N-diethylaniline;2,5-dihydroxybenzoic acid

Cat. No.: B12590345
CAS No.: 626234-29-5
M. Wt: 303.35 g/mol
InChI Key: OABSQYBTYBTCJC-UHFFFAOYSA-N
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Description

N,N-diethylaniline and 2,5-dihydroxybenzoic acid are two distinct organic compounds with significant applications in various fields. N,N-diethylaniline is an organic compound with the molecular formula C10H15N, commonly used as a precursor to dyes and other commercial products .

Preparation Methods

N,N-diethylaniline

N,N-diethylaniline can be synthesized through the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . The reaction typically involves heating aniline with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid derivatives. One common method involves the oxidation of 2,5-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Chemical Reactions Analysis

N,N-diethylaniline

N,N-diethylaniline undergoes various chemical reactions, including:

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid undergoes several reactions, including:

Mechanism of Action

N,N-diethylaniline

N,N-diethylaniline acts as a precursor in dye synthesis by undergoing condensation reactions with aldehydes to form colored compounds. It also functions as a reducing agent by donating electrons to reduce other compounds .

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid exerts its effects through its hydroxyl groups, which can participate in hydrogen bonding and redox reactions. It acts as an antioxidant by scavenging free radicals and can inhibit enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N,N-diethylaniline

Similar compounds include N,N-dimethylaniline and N-ethylaniline. Compared to these, N,N-diethylaniline is less hygroscopic and more stable, making it preferable in certain industrial applications .

2,5-dihydroxybenzoic acid

Similar compounds include salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. 2,5-dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

626234-29-5

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N,N-diethylaniline;2,5-dihydroxybenzoic acid

InChI

InChI=1S/C10H15N.C7H6O4/c1-3-11(4-2)10-8-6-5-7-9-10;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,3-4H2,1-2H3;1-3,8-9H,(H,10,11)

InChI Key

OABSQYBTYBTCJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1.C1=CC(=C(C=C1O)C(=O)O)O

Origin of Product

United States

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